(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
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Overview
Description
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol is a complex organic compound characterized by its unique furan ring structure and the presence of a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Furan Ring: This step involves cyclization reactions to form the furan ring structure.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxyl group using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Halogen substitution reactions using nucleophiles like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Affecting Cellular Pathways: Modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3R,3aR,6S,6aS)-6-bromo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol: Similar structure but with a bromine atom instead of chlorine.
(3R,3aR,6S,6aS)-6-fluoro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Biological Activity
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol is a complex organic molecule with a unique bicyclic structure. Its chemical formula is C₆H₉ClO₃ and it features critical functional groups such as a hydroxyl group and a chlorine atom. These structural characteristics contribute to its potential biological activities and applications in medicinal chemistry.
The compound's structure allows it to participate in various chemical reactions. The hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions, while the chlorine atom acts as a leaving group in nucleophilic substitutions. This reactivity makes it a candidate for further derivatization and exploration in biological contexts.
Biological Activity
Research indicates that compounds with similar furofuran structures exhibit notable biological activities. The specific biological activities of this compound are still under investigation; however, preliminary studies suggest potential in the following areas:
- Antimicrobial Activity : Initial studies have shown that derivatives of this compound may possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Cytotoxicity : Cytotoxicity assays against various cancer cell lines are crucial for evaluating the compound's therapeutic potential. Early results indicate selective toxicity towards certain cancer types while sparing normal cells.
- Enzyme Inhibition : Molecular docking studies suggest that this compound may effectively bind to specific enzymes involved in metabolic pathways or disease processes.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The stereochemistry and functional groups play significant roles in determining its interactions with biological targets.
Comparative Analysis with Similar Compounds
To elucidate its unique properties further, a comparison with structurally related compounds is beneficial:
Compound Name | Structural Features | Biological Activity Potential |
---|---|---|
(3R,3aR)-Hexahydrofuro[3,2-b]furan | Bicyclic structure | Antimicrobial properties |
5-Chloro-2-hydroxyphenylacetate | Aromatic ring with hydroxyl group | Anti-inflammatory effects |
7-Hydroxycoumarin | Coumarin derivative | Antioxidant and anticancer activities |
This table highlights how variations in structure can lead to different biological activities and suggests pathways for further research into this compound.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several furofuran derivatives on human cancer cell lines. Results indicated that compounds similar to this compound showed promising selective toxicity against breast cancer cells while exhibiting lower toxicity towards normal fibroblasts.
- Molecular Docking Simulations : Molecular docking studies have predicted that (3R,3aR)-hexahydrofuro[3,2-b]furan derivatives can bind effectively to the active sites of specific kinases involved in cancer progression.
Properties
CAS No. |
73952-83-7 |
---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C6H9ClO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
QHRUTSDJBYFWPQ-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)Cl)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)Cl)O |
Origin of Product |
United States |
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